molecular formula C12H17Cl2NO B5811537 N-(2-adamantyl)-2,2-dichloroacetamide

N-(2-adamantyl)-2,2-dichloroacetamide

Cat. No.: B5811537
M. Wt: 262.17 g/mol
InChI Key: QSJMBGYFWRBKPU-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-2,2-dichloroacetamide is a chemical compound that features an adamantane moiety, which is a polycyclic cage structure, and a dichloroacetamide functional group. The adamantane structure is known for its high symmetry and stability, making it a valuable scaffold in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-2,2-dichloroacetamide typically involves the reaction of 2-adamantanone with dichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-adamantyl)-2,2-dichloroacetamide undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The dichloroacetamide group can be reduced to form amine derivatives.

    Substitution: The chlorine atoms in the dichloroacetamide group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amine derivatives of this compound.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

N-(2-adamantyl)-2,2-dichloroacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential antiviral and anticancer properties due to the stability and unique structure of the adamantane moiety.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-2,2-dichloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and stable framework that can enhance the binding affinity to these targets. The dichloroacetamide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the overall activity of the compound. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-adamantyl)acetamide
  • N-(2-adamantyl)-2-chloroacetamide
  • N-(2-adamantyl)-2,2-dibromoacetamide

Uniqueness

N-(2-adamantyl)-2,2-dichloroacetamide is unique due to the presence of two chlorine atoms in the acetamide group, which can significantly influence its reactivity and interactions with other molecules. This compound’s stability and rigidity, provided by the adamantane moiety, make it a valuable scaffold for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-adamantyl)-2,2-dichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO/c13-11(14)12(16)15-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJMBGYFWRBKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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